molecular formula C12H9ClN4O B11853748 4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 6289-05-0

4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B11853748
CAS No.: 6289-05-0
M. Wt: 260.68 g/mol
InChI Key: LLXBXTDAGKMBAK-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorophenoxy group and the pyrazolo[3,4-d]pyrimidine core makes this compound a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the reaction of 4-chlorophenol with a suitable alkylating agent to introduce the chlorophenoxy group. This intermediate can then undergo further reactions to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, solvents, and specific reaction conditions can be tailored to achieve efficient production. For example, the use of active nickel as a catalyst and phosphorus oxychloride as a solvent has been reported to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The chlorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This uniqueness allows it to interact with molecular targets in a distinct manner, potentially leading to unique biological activities and therapeutic applications .

Properties

CAS No.

6289-05-0

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

4-(4-chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

LLXBXTDAGKMBAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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